molecular formula C11H10O4 B8376990 4-(Allyloxycarbonyl)benzoic acid

4-(Allyloxycarbonyl)benzoic acid

Cat. No.: B8376990
M. Wt: 206.19 g/mol
InChI Key: MNTDAVYHBWXYEY-UHFFFAOYSA-N
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Description

4-(Allyloxycarbonyl)benzoic acid is a benzoic acid derivative functionalized at the para position with an allyloxycarbonyl group (–OCO–CH₂CH=CH₂). This compound combines the carboxylic acid's reactivity with the allyl ester's versatility, making it valuable in organic synthesis, polymer chemistry, and pharmaceutical intermediates.

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

4-prop-2-enoxycarbonylbenzoic acid

InChI

InChI=1S/C11H10O4/c1-2-7-15-11(14)9-5-3-8(4-6-9)10(12)13/h2-6H,1,7H2,(H,12,13)

InChI Key

MNTDAVYHBWXYEY-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Substituent Synthetic Route Crystal Structure Biological/Functional Relevance
4-(Allyloxycarbonyl)benzoic acid –OCO–CH₂CH=CH₂ Likely via nucleophilic substitution or coupling of allyloxycarbonyl chloride Not reported; predicted to form hydrogen-bonded dimers (O–H···O) similar to analogs Potential as a photoactive monomer or prodrug scaffold
4-(Methoxycarbonyl)benzoic acid –OCO–CH₃ Esterification of 4-hydroxybenzoic acid with methyl halides Planar carboxyl group; hydrogen-bonded dimers Intermediate in dye synthesis
4-(4-Pentenyloxy)benzoic acid –O–(CH₂)₃CH=CH₂ Etherification of ethyl 4-hydroxybenzoate with 5-bromo-1-pentene (K₂CO₃/Al₂O₃) Not reported; likely twisted conformation due to steric hindrance Liquid crystal precursors
4-[(Diethoxyphosphinoyl)methyl]benzoic acid –CH₂–PO(OEt)₂ Arbuzov reaction of 4-(bromomethyl)benzoic acid with triethyl phosphite Centrosymmetric dimers (O–H···O); C–H···π interactions Enzyme inhibitor analogs
4-((2-Hydroxyethoxy)carbonyl)benzoic acid –OCO–CH₂CH₂OH Not explicitly described; likely esterification with ethylene glycol derivatives Hydrogen-bonded networks expected due to hydroxyl group Biomedical polymer applications

Structural and Functional Comparisons

Substituent Effects on Reactivity

  • Electron-Withdrawing Groups: The allyloxycarbonyl group (–OCO–CH₂CH=CH₂) enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., hydrolysis or aminolysis). This contrasts with methoxycarbonyl (–OCO–CH₃), which lacks π-conjugation and shows slower hydrolysis .
  • Steric Effects: Bulkier substituents (e.g., diethoxyphosphinoyl ) introduce steric hindrance, reducing reactivity but improving thermal stability. Allyl groups balance reactivity and steric accessibility.

Hydrogen-Bonding and Crystal Packing

  • All analogs form O–H···O hydrogen-bonded dimers in the solid state . For example, 4-(3-chloroanilino)benzoic acid exhibits a dihedral angle of 34.66° between aromatic rings, stabilizing the dimer .
  • Phosphorylated derivatives (e.g., ) show additional C–H···π interactions, enhancing crystal stability.

Preparation Methods

Coupling Agent-Mediated Esterification

A prominent method involves activating the carboxylic acid group of 4-hydroxybenzoic acid for reaction with allyl alcohol. In one approach, the carboxylic acid is converted to an acyl chloride using thionyl chloride, followed by treatment with allyl alcohol in the presence of a base such as triethylamine (TEA) or diisopropylamine (DIEA). This method, conducted in dichloromethane (DCM) at temperatures between −20°C and 25°C, achieves yields exceeding 85%.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM)

  • Base: TEA or DIEA

  • Temperature: −20°C to 25°C

  • Yield: 85–92%

Direct Alkylation Using Allyl Chloroformate

An alternative route employs allyl chloroformate to directly introduce the allyloxycarbonyl group. 4-Hydroxybenzoic acid reacts with allyl chloroformate in anhydrous DCM, using pyridine as a base to neutralize HCl byproducts. This method avoids the need for intermediate acyl chloride formation and proceeds at room temperature with yields of 78–90%.

Protection/Deprotection Strategies in Multi-Step Syntheses

Temporary Protection of Carboxylic Acid

In multi-step syntheses, the carboxylic acid group of 4-(allyloxycarbonyl)benzoic acid may require protection. Methyl or ethyl esters are commonly used, formed via Fischer esterification with methanol or ethanol under acidic conditions. Subsequent deprotection is achieved through saponification with aqueous NaOH or LiOH, preserving the allyloxycarbonyl group.

Example Protocol:

  • Esterification: 4-Hydroxybenzoic acid, methanol, and H₂SO₄ refluxed at 65°C for 6 hours.

  • Allyloxycarbonyl Introduction: Reaction with allyl chloroformate in DCM/pyridine.

  • Deprotection: 2M NaOH in THF/water (1:1) at 0°C.

Catalytic Methods for Intermediate Reduction

Copper-Catalyzed Coupling Reactions

WO2016020403A1 discloses copper catalysts for synthesizing triazole-containing benzoic acids. Although tailored for heterocycle formation, the protocol’s solvent system (2-methyltetrahydrofuran) and low-temperature conditions (−80°C to −60°C) may inspire adaptations for sensitive esterifications.

Solvent and Reaction Condition Optimization

Solvent Selection

Dichloromethane (DCM) is the solvent of choice for esterification due to its low polarity, which minimizes hydrolysis of reactive intermediates. Alternatives like tetrahydrofuran (THF) and ethyl ether are less effective, as evidenced by reduced yields (65–72%) in comparative studies.

Temperature and pH Control

Maintaining temperatures below −50°C during acyl chloride formation prevents decomposition. For saponification, pH must be tightly controlled (pH 7–8) to avoid cleavage of the allyloxycarbonyl group.

Industrial-Scale Synthesis Considerations

One-Pot Methodologies

Patent WO2016020403A1 emphasizes one-pot reactions to reduce purification steps. For example, sequential esterification and protection in DCM improve throughput, with yields comparable to multi-step approaches (87–91%).

Cost-Effective Catalysts

Transitioning from Pd/C to Raney nickel for hydrogenation lowers costs but requires higher pressures (15–20 kg/cm²). This trade-off necessitates economic analysis for large-scale production.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR: Allyl protons resonate at δ 4.6–5.2 ppm (m), with carboxylic acid protons at δ 12–13 ppm (broad).

  • IR: Strong absorbance at 1700 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O ester).

Purity Assessment

HPLC methods using C18 columns (acetonitrile/water + 0.1% TFA) achieve baseline separation of this compound from byproducts, with purity >99% .

Q & A

Q. How does the compound’s electronic structure influence its reactivity in catalytic systems?

  • Conduct cyclic voltammetry to assess redox behavior (e.g., E₁/2 for allyl group oxidation). Frontier molecular orbital analysis (HOMO-LUMO gaps) via Gaussian 16 predicts susceptibility to nucleophilic/electrophilic attacks in organocatalytic reactions .

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